3-Bromo-6-methoxyquinoline
Overview
Description
3-Bromo-6-methoxyquinoline: is a heterocyclic aromatic organic compound with the molecular formula C10H8BrNO . It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and synthetic organic chemistry. The presence of bromine and methoxy groups on the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxyquinoline typically involves the bromination of 6-methoxyquinoline. One common method is as follows:
Starting Material: 6-Methoxyquinoline.
Reagent: Bromine (Br2).
Solvent: Chloroform (CHCl3) or dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at room temperature in the dark to prevent photodegradation.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) in methanol (MeOH) under reflux conditions.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or other complex structures.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Chemistry: 3-Bromo-6-methoxyquinoline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex quinoline derivatives, which are valuable in various chemical reactions and processes .
Biology and Medicine: Quinoline derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antimicrobial, antimalarial, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to and inhibit the activity of specific enzymes, disrupting metabolic pathways in microorganisms or cancer cells.
Interacting with DNA: It may intercalate into DNA, interfering with replication and transcription processes, leading to cell death.
Modulating Receptors: The compound can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
3-Fluoro-6-methoxyquinoline: Similar structure with a fluorine atom instead of bromine, exhibiting different reactivity and biological activity.
3-Chloro-6-methoxyquinoline: Contains a chlorine atom, used in similar applications but with distinct chemical properties.
6-Methoxyquinoline: Lacks the halogen substituent, serving as a precursor for various substituted quinolines.
Uniqueness: 3-Bromo-6-methoxyquinoline is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution and cross-coupling reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal and industrial chemistry .
Properties
IUPAC Name |
3-bromo-6-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVOHWUZAXJDNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563669 | |
Record name | 3-Bromo-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14036-96-5 | |
Record name | 3-Bromo-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-bromo-6-methoxyquinoline in the synthesis of 3-bromoquinolin-6-ols?
A: The research paper describes a two-step synthesis. First, 4-methoxyanilines are converted into 3-bromo-6-methoxyquinolines using 2,2,3-Tribromopropanal []. In the second step, these 3-bromo-6-methoxyquinolines are further transformed into the final 3-bromoquinolin-6-ols []. Therefore, this compound serves as a crucial intermediate in this synthetic pathway.
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